![molecular formula C17H17ClN4O2S B2464079 3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034549-27-2](/img/structure/B2464079.png)
3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that includes a triazole ring and an imidazole ring. Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Imidazoles are also five-membered heterocyclic compounds, but they contain three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Triazoles and imidazoles, which are part of this compound, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in various organic reactions, and form complexes with different metals .Scientific Research Applications
Therapeutic Potential
Imidazole, a similar compound, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmaceutical Synthesis
Compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to the compound , have gained significant attention for their potential use in pharmaceutical synthesis .
Herbicides
These compounds can also be used in the production of herbicides .
Colorants and Dyes
They have potential applications in the production of colorants and dyes .
Polymer Additives
These compounds can be used as additives in polymer production .
Organic Synthesis
They are also used in organic synthesis .
Photochromic Materials
These compounds have potential applications in the production of photochromic materials .
Enzyme Inhibitory Activity
The compounds were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors .
Mechanism of Action
Target of Action
Compounds containing similar structures such as imidazole and indazole have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, antidiabetic, and antimalarial activities .
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
For instance, imidazole derivatives have been found to exhibit a broad range of chemical and biological properties, influencing various biochemical pathways . Similarly, indazole derivatives have been reported to possess diverse biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the triazole ring in the compound might influence its pharmacokinetic properties, as triazole derivatives are known to exhibit good bioavailability .
Result of Action
Based on its structural similarity to other compounds, it can be inferred that it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .
properties
IUPAC Name |
3-chloro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-13-15(18)8-5-9-17(13)25(23,24)21-16(12-22-19-10-11-20-22)14-6-3-2-4-7-14/h2-11,16,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQCQUGSVOWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide |
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